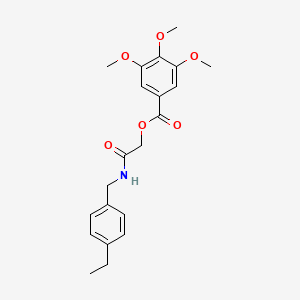![molecular formula C34H36BF4N B2424984 2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium tetrafluoroboranuide CAS No. 88064-60-2](/img/structure/B2424984.png)
2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium tetrafluoroboranuide involves multiple steps, starting with the preparation of the pyridinium core and subsequent substitution reactions to introduce the triphenyl and bicyclic heptane groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyridinium core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the aromatic rings or the pyridinium core .
Applications De Recherche Scientifique
2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium tetrafluoroboranuide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium tetrafluoroboranuide stands out due to its unique structural features and versatile applications. Similar compounds include:
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in organic electronics and as a photostabilizer.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials and as a precursor for other organic compounds
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
2,4,6-triphenyl-1-[(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N.BF4/c1-24-29(19-30-22-31(24)34(30,2)3)23-35-32(26-15-9-5-10-16-26)20-28(25-13-7-4-8-14-25)21-33(35)27-17-11-6-12-18-27;2-1(3,4)5/h4-18,20-21,24,29-31H,19,22-23H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGZWQEEVFCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C(CC2CC1C2(C)C)C[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)



![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)



![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2424923.png)

